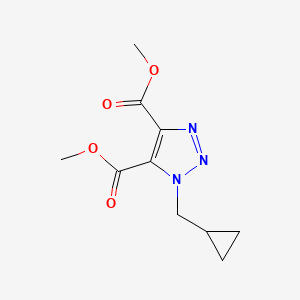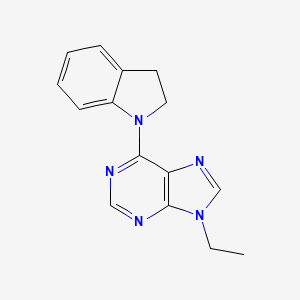![molecular formula C16H15N5O2S B12246562 N-[1-(pyrazin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide](/img/structure/B12246562.png)
N-[1-(pyrazin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(pyrazin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide is a complex organic compound that features a quinoline ring, a pyrazine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the azetidine and pyrazine intermediates. One common method involves the reaction of pyrazine with azetidine under controlled conditions to form the pyrazin-2-yl azetidine intermediate. This intermediate is then reacted with quinoline-8-sulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyrazin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(pyrazin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their function. The pyrazine and azetidine rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate
- 3-methyl-1-(pyrazin-2-yl)azetidin-3-ol
- N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride
Uniqueness
N-[1-(pyrazin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H15N5O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(1-pyrazin-2-ylazetidin-3-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H15N5O2S/c22-24(23,14-5-1-3-12-4-2-6-19-16(12)14)20-13-10-21(11-13)15-9-17-7-8-18-15/h1-9,13,20H,10-11H2 |
InChI Key |
SIXNPZHMESQMPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(morpholine-4-sulfonyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12246481.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B12246483.png)
![N-methyl-N-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12246484.png)
![4-({5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile](/img/structure/B12246485.png)

![3-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12246490.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B12246495.png)
![5-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridin-3-ol](/img/structure/B12246502.png)
![2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-methoxypyrimidine](/img/structure/B12246523.png)
![4-Ethyl-3-methyl-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B12246535.png)
![7-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B12246556.png)
![4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12246559.png)
![2-cyclopropyl-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12246567.png)
